molecular formula C10H14O4Pt B7818934 PLATINUM 2,4-PENTANEDIONATE

PLATINUM 2,4-PENTANEDIONATE

Cat. No.: B7818934
M. Wt: 393.30 g/mol
InChI Key: KLFRPGNCEJNEKU-FDGPNNRMSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Platinum 2,4-pentanedionate: is a coordination compound with the chemical formula C10H14O4Pt platinum(II) acetylacetonate . This compound is widely used in various fields due to its unique chemical properties and stability. It appears as a pale yellow crystalline solid and is known for its applications in catalysis, material science, and as a precursor in the synthesis of other platinum-based compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Method 1:

    • Dissolve 3.18g of K2[PtCl4] in 24mL of hot water .
    • Add 9.5mL of KOH solution (1g KOH/3mL water) and heat gently until the solution turns yellow.
    • Add 6.3mL of 2,4-pentanedione and heat to 50°C .
    • A yellow precipitate forms within 1-1.5 hours. Maintain the temperature at 50°C.
    • Cool the mixture, separate the crystals, and wash with water. Dry at 90°C. Yield is approximately 35%.
    • Recrystallize from benzene to obtain pure platinum 2,4-pentanedionate .
  • Method 2:

    • Dissolve 9g of 2,4-pentanedione in 40mL of 2.5mol/L NaOH solution .
    • Slowly add this solution to a pre-prepared platinum(II) salt solution (350mL).
    • A deep gray precipitate forms, which quickly turns pale yellow upon stirring.
    • Adjust the pH to 4.5 by adding 10mol/L NaOH solution .
    • Stir for 20 hours, filter the precipitate, wash with water, and dry under vacuum.
    • Recrystallize from dichloromethane to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

    Reduction: Hydrogen gas or hydrazine at high temperatures.

    Substitution: Various ligands in the presence of suitable solvents and catalysts.

Major Products:

    Oxidation: Platinum oxides.

    Reduction: Metallic platinum.

    Substitution: New platinum complexes with different ligands.

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • Palladium 2,4-pentanedionate
  • Nickel 2,4-pentanedionate
  • Copper 2,4-pentanedionate

Comparison:

Biological Activity

Platinum 2,4-pentanedionate, also known as platinum(II) acetylacetonate, has garnered attention in various fields due to its unique biological activities and potential applications in medicine and materials science. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity, including toxicity, therapeutic potential, and case studies demonstrating its effects.

  • Chemical Formula : C10H14O4Pt
  • Molecular Weight : 305.25 g/mol
  • CAS Number : 15170-57-7

Toxicological Profile

This compound exhibits a range of toxicological effects that are critical to understanding its biological activity:

  • Acute Toxicity : High doses of 2,4-pentanedione can lead to serious health issues, including respiratory difficulties and central nervous system depression. Animal studies indicate that ingestion of less than 150 grams may be fatal .
  • Chronic Effects : Long-term exposure can result in respiratory diseases and potential neurotoxic effects. Symptoms may include inflammation of the nasal mucosa and changes in lung function .
  • Skin and Eye Irritation : Contact with skin may cause dermatitis, while exposure to eyes can lead to irritation and redness .

Biological Activity

This compound has shown promising biological activities that are being explored for therapeutic applications:

  • Antitumor Activity : Research has indicated that platinum complexes can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the formation of DNA adducts leading to apoptosis in cancer cells .
  • Antimicrobial Properties : Studies have suggested that platinum complexes possess antimicrobial activity, which could be beneficial in developing new antimicrobial agents .

Case Study 1: Antitumor Activity

A study conducted on the effects of platinum(II) acetylacetonate on human cancer cell lines demonstrated significant cytotoxicity. The compound was found to induce apoptosis through the mitochondrial pathway, with a notable increase in reactive oxygen species (ROS) production. The results indicated a dose-dependent response with IC50 values comparable to those of established chemotherapeutic agents .

Case Study 2: Solubility and Activity in Supercritical Fluids

Research focused on the solubility of platinum(II) 2,4-pentanedionate in supercritical carbon dioxide revealed its potential for use in supercritical fluid chromatography. The study provided insights into the compound's behavior in different solvent systems, highlighting its utility in separation technologies .

Toxicity Data Summary

Exposure RouteEffectObservations
IngestionAcute toxicityPossible fatality at high doses
InhalationRespiratory irritationCNS depression observed
Skin ContactDermatitisAllergic reactions possible
Eye ContactIrritationRedness and swelling

Antitumor Activity Summary

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Induction of apoptosis via ROS
HeLa (Cervical)12DNA adduct formation
MCF-7 (Breast)10Mitochondrial pathway activation

Properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;platinum(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Pt/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFRPGNCEJNEKU-FDGPNNRMSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4Pt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow crystals; Insoluble in water; [Strem Chemicals MSDS]
Record name Platinum acetylacetonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16124
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

15170-57-7
Record name Platinum acetylacetonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015170577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(pentane-2,4-dionato-O,O')platinum
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.642
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.